Pimozide

Catalog No.
S539699
CAS No.
2062-78-4
M.F
C28H29F2N3O
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimozide

CAS Number

2062-78-4

Product Name

Pimozide

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C28H29F2N3O

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)

InChI Key

YVUQSNJEYSNKRX-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Solubility

1.73e-03 g/L

Synonyms

Antalon, Orap, Orap forte, Pimozide, R-6238, R6238

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Description

The exact mass of the compound Pimozide is 461.22787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 mg/l (at 25 °c)1.73e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757854. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles. It belongs to the ontological category of heteroarylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tourette Syndrome

Studies have investigated the potential of pimozide to manage symptoms of Tourette Syndrome, a neurological disorder characterized by involuntary tics. Pimozide's dopamine antagonism may help reduce the frequency and severity of tics []. However, its use is limited due to the risk of side effects, and other medications are often preferred for first-line treatment [].

Tardive Dyskinesia

Tardive dyskinesia is a movement disorder that can develop as a side effect of long-term antipsychotic medication use. Pimozide has been explored as a potential treatment due to its dopamine-blocking properties, which may help alleviate involuntary movements []. However, the research is limited, and its use for this purpose is not yet widely recommended [].

Schizophrenia Research

Pimozide's role as a dopamine antagonist has led to investigations into its potential benefits for schizophrenia, a mental illness characterized by delusions and hallucinations. While some early studies showed promise, pimozide is not a first-line treatment for schizophrenia due to the availability of safer and more effective medications []. However, it may be used in specific research settings to understand the role of dopamine in the disease process [].

Pimozide is an antipsychotic medication primarily used to manage Tourette syndrome and, in some cases, schizophrenia. It belongs to the diphenylbutylpiperidine class of drugs and was first discovered by Janssen Pharmaceutica in 1963. The chemical structure of pimozide is represented by the formula C28H29F2N3OC_{28}H_{29}F_{2}N_{3}O, with a specific structural formula that includes a benzimidazole moiety and a butyl side chain . Pimozide acts mainly as a dopamine receptor antagonist, specifically targeting D2, D3, and D4 receptors, which are crucial in regulating mood and behavior .

Pimozide's therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system []. Dopamine is a neurotransmitter involved in motor control, and Pimozide's action helps regulate dopamine activity, potentially reducing tics associated with Tourette syndrome [].

Starting from readily available precursors. The general approach includes:

  • Formation of the benzimidazole ring: This is achieved through cyclization reactions involving suitable aromatic compounds.
  • Attachment of the butyl side chain: Alkylation reactions are used to introduce the butyl group onto the benzimidazole structure.
  • Fluorination: The addition of fluorine atoms is performed using electrophilic fluorination methods to yield the final pimozide structure.

These steps may vary slightly depending on the specific synthetic route chosen by researchers or pharmaceutical manufacturers .

Pimozide is primarily indicated for:

  • Tourette Syndrome: It effectively reduces both motor and vocal tics.
  • Schizophrenia: While not commonly used due to the rise of atypical antipsychotics, it can still be prescribed for patients who do not respond to other treatments.
  • Other Conditions: Pimozide has been explored for off-label uses in managing conditions like severe behavioral disorders and certain anxiety disorders .

Pimozide's pharmacokinetics can be significantly affected by interactions with other medications. Notably:

  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 or CYP2D6 can increase pimozide levels, raising the risk of adverse effects such as QT prolongation.
  • Prolonged QT Interval: Caution is advised when co-administering pimozide with other medications known to prolong the QT interval, as this can lead to serious cardiac events .

Pimozide shares similarities with several other antipsychotics but stands out due to its specific receptor affinity and applications. Here are some comparable compounds:

CompoundClassPrimary UseUnique Features
HaloperidolButyrophenoneSchizophreniaStrong D2 receptor antagonist; higher sedation risk
FluphenazinePhenothiazineSchizophreniaLong-acting formulation available
AripiprazoleAtypical antipsychoticSchizophreniaPartial agonist at D2 receptors; lower extrapyramidal side effects
RisperidoneAtypical antipsychoticSchizophreniaSerotonin-dopamine antagonist; broader receptor activity
OlanzapineAtypical antipsychoticSchizophreniaGreater efficacy against negative symptoms

Pimozide's unique profile as a typical antipsychotic with a specific focus on Tourette syndrome distinguishes it from these compounds. Its prolonged half-life (approximately 55 hours) also sets it apart from many other antipsychotics, allowing for less frequent dosing .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

461.22786888 g/mol

Monoisotopic Mass

461.22786888 g/mol

Heavy Atom Count

34

LogP

6.3
6.3 (LogP)
5.6

Appearance

White solid powder

Melting Point

214-218 °C
214 - 218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1HIZ4DL86F

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the suppression of motor and phonic tics in patients with Tourette's Disorder who have failed to respond satisfactorily to standard treatment.

Livertox Summary

Pimozide is a conventional antipsychotic used largely in the therapy of Tourette syndrome. Pimozide therapy has not been associated with serum aminotransferase elevations nor with cases of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Pharmacology

Pimozide is an orally active antipsychotic drug product which shares with other antipsychotics the ability to blockade dopaminergic receptors on neurons in the central nervous system. However, receptor blockade is often accompanied by a series of secondary alterations in central dopamine metabolism and function which may contribute to both pimozide's therapeutic and untoward effects. In addition, pimozide, in common with other antipsychotic drugs, has various effects on other central nervous system receptor systems which are not fully characterized. Pimozide also has less potential for inducing sedation and hypotension as it has more specific dopamine receptor blocking activity than other neuroleptic agents (and is therefore a suitable alternative to haloperidol).
Pimozide is a diphenylbutylpiperidine derivative and a dopamine antagonist with antipsychotic property. Pimozide selectively inhibits type 2 dopaminergic receptors in the central nervous system (CNS), thereby decreasing dopamine neurotransmission and reducing the occurrence of motor and vocal tics and delusions of parasitosis. In addition, this agent antagonizes alpha-adrenergic and 5-HT2 receptors.

MeSH Pharmacological Classification

Anti-Dyskinesia Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AG - Diphenylbutylpiperidine derivatives
N05AG02 - Pimozide

Mechanism of Action

The ability of pimozide to suppress motor and phonic tics in Tourette's Disorder is thought to be primarily a function of its dopaminergic blocking activity. Pimozide binds and inhibits the dopamine D2 receptor in the CNS.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

2062-78-4

Absorption Distribution and Excretion

Greater than 50% absorption after oral administration. Serum peak appears 6-8 hours post ingestion.

Metabolism Metabolites

Notable first-pass metabolism in the liver, primarily by N-dealkylation via the cytochrome P450 isoenzymes CYP3A and CYP1A2 (and possibly CYP2D6). The activity of the two major metabolites has not been determined.
Pimozide has known human metabolites that include 1,3- dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI).
Notable first-pass metabolism in the liver, primarily by N-dealkylation via the cytochrome P450 isoenzymes CYP3A and CYP1A2 (and possibly CYP2D6). The activity of the two major metabolites has not been determined. Half Life: 29 ± 10 hours (single-dose study of healthy volunteers).

Wikipedia

Pimozide
S-Adenosyl_methionine

Biological Half Life

29 ± 10 hours (single-dose study of healthy volunteers).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Pringsheim T, Marras C. Pimozide for tics in Tourette's syndrome. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD006996. Review. PubMed PMID: 19370666.
2: Rathbone J, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2007 Jul 18;(3):CD001949. Review. PubMed PMID: 17636692.
3: Lorenzo CR, Koo J. Pimozide in dermatologic practice: a comprehensive review.
Am J Clin Dermatol. 2004;5(5):339-49. Review. PubMed PMID: 15554735.
4: van Vloten WA. Pimozide: use in dermatology. Dermatol Online J. 2003 Mar;9(2):3. Review. PubMed PMID: 12639456.
5: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(3):CD001949. Review. Update in: Cochrane Database Syst Rev. 2007;(3):CD001949. PubMed PMID: 10908518.
6: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(2):CD001949. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD001949. PubMed PMID: 10796672.
7: Tueth MJ, Cheong JA. Clinical uses of pimozide. South Med J. 1993 Mar;86(3):344-9. Review. PubMed PMID: 8451677.
8: Opler LA, Feinberg SS. The role of pimozide in clinical psychiatry: a review.
J Clin Psychiatry. 1991 May;52(5):221-33. Review. PubMed PMID: 2033030.
9: Shapiro AK, Shapiro E, Fulop G. Pimozide treatment of tic and Tourette disorders. Pediatrics. 1987 Jun;79(6):1032-9. Review. PubMed PMID: 3295739.
10: Colvin CL, Tankanow RM. Pimozide: use in Tourette's syndrome. Drug Intell Clin Pharm. 1985 Jun;19(6):421-4. Review. PubMed PMID: 3891283.

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